molecular formula C12H20O4 B2958741 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid CAS No. 2248311-08-0

2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid

Cat. No.: B2958741
CAS No.: 2248311-08-0
M. Wt: 228.288
InChI Key: OJDHRBAKGIMPBE-UHFFFAOYSA-N
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Description

2-(2,9-Dioxaspiro[55]undecan-3-yl)propanoic acid is an organic compound with the molecular formula C11H18O4 It is characterized by a spirocyclic structure, which includes a dioxaspiro ring fused to an undecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the propanoic acid moiety. One common method involves the reaction of a suitable diol with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the propanoic acid group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed.

Scientific Research Applications

2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or as a probe to investigate biological pathways.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow the compound to fit into unique binding sites, thereby modulating the activity of the target. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2,9-Dioxaspiro[5.5]undecan-3-yl)acetic acid: Similar in structure but with an acetic acid moiety instead of a propanoic acid group.

    2-(2,9-Dioxaspiro[5.5]undecan-3-yl)butanoic acid:

Uniqueness

2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid is unique due to its specific spirocyclic structure combined with the propanoic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,9-dioxaspiro[5.5]undecan-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-9(11(13)14)10-2-3-12(8-16-10)4-6-15-7-5-12/h9-10H,2-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDHRBAKGIMPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2(CCOCC2)CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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